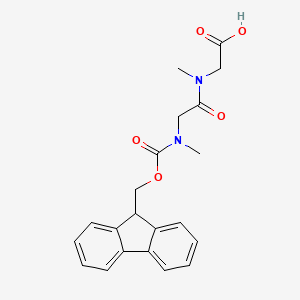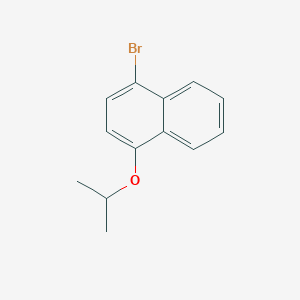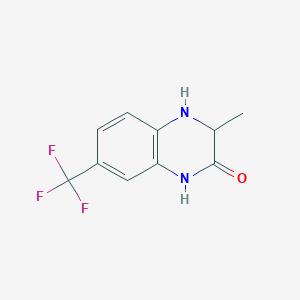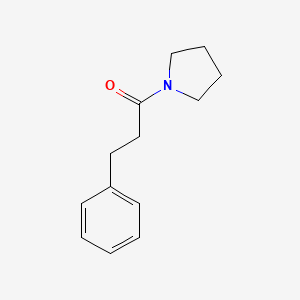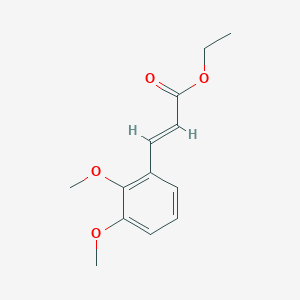
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone (5-APPM) is a synthetic molecule with a wide range of potential applications in the scientific research field. 5-APPM is a molecule that has been studied extensively in the past few decades due to its unique properties and potential applications in the biological sciences.
科学的研究の応用
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone has been studied extensively for its potential applications in the scientific research field. It has been used as a tool for studying the effects of various drugs on the central nervous system, as well as for studying the effects of various drugs on the cardiovascular system. It has also been used as a tool for studying the effects of various drugs on the immune system. Additionally, (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone has been studied for its potential applications in the field of cancer research, as it has been shown to have anti-cancer properties.
作用機序
The mechanism of action of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone is not fully understood. However, it is believed that (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone may act as a potentiator of certain neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and behavior. Additionally, (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone has been shown to modulate the activity of certain ion channels, which may be involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which is a molecule involved in the regulation of blood pressure, as well as the regulation of blood flow. Additionally, (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone has been shown to modulate the activity of certain enzymes involved in the metabolism of drugs and other molecules.
実験室実験の利点と制限
The use of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone in laboratory experiments has several advantages. First, (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone is a relatively inexpensive molecule and is easy to obtain. Second, (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone is a relatively stable molecule and can be stored for long periods of time. Finally, (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone has a wide range of potential applications in the scientific research field.
However, the use of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone in laboratory experiments also has several limitations. First, (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone is a relatively new molecule, and the full range of its effects on biological systems is not yet known. Second, (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone is a relatively potent molecule, and it is important to use appropriate safety precautions when handling it. Finally, (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone is a relatively complex molecule, and it may be difficult to synthesize in large quantities.
将来の方向性
The potential future directions for (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone are numerous. First, further research is needed to better understand the mechanism of action of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone and its effects on biological systems. Second, more research is needed to determine the optimal dosage and administration of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone for various applications. Third, further research is needed to determine the potential therapeutic applications of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone. Finally, more research is needed to determine the potential toxicological effects of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone.
合成法
The synthesis of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone involves the reaction of 4-amino-1-phenyl-1H-pyrazole-3-carboxylic acid with phenylmagnesium bromide. The reaction is carried out in aqueous dimethylformamide (DMF) at a temperature of 25°C. The reaction yields (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone in a yield of 84%.
特性
IUPAC Name |
(5-amino-1-phenylpyrazol-4-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c17-16-14(15(20)12-7-3-1-4-8-12)11-18-19(16)13-9-5-2-6-10-13/h1-11H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGWYPXWGVJIAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-1-phenyl-1H-pyrazol-4-YL)(phenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

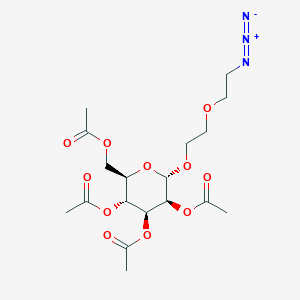

![(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine trihydrochloride](/img/structure/B6291786.png)
![2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone](/img/structure/B6291787.png)
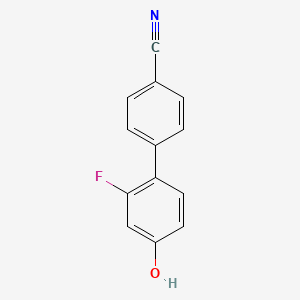
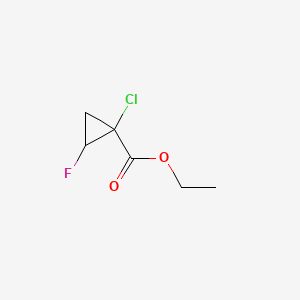
![Benzo[1,2-b:4,5-b']dithiophene-4,8-diyl bis(trifluoromethanesulfonate)](/img/structure/B6291797.png)
